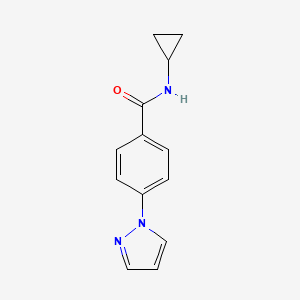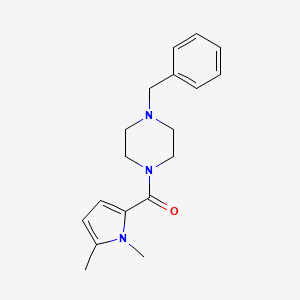![molecular formula C17H18F3NO5S B7517927 N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7517927.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide, commonly known as TFB-TDM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
TFB-TDM exerts its biological effects through the modulation of ion channels, particularly the voltage-gated sodium channels. It binds to the extracellular domain of the channel and stabilizes its closed state, leading to a decrease in the channel's activity. This results in the inhibition of neuronal excitability and the reduction of pain sensation.
Biochemical and Physiological Effects
TFB-TDM has been shown to have significant effects on the nervous system. It has been demonstrated to reduce pain sensation in animal models of neuropathic pain and to have anti-convulsant effects. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TFB-TDM is its high selectivity for voltage-gated sodium channels, which makes it a valuable tool for the study of these channels. Its fluorescent properties also make it useful for the detection of protein-ligand interactions. However, its limited solubility in water and its potential toxicity at high concentrations are some of the limitations that need to be considered when using TFB-TDM in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the study of TFB-TDM. One area of interest is the development of TFB-TDM derivatives with improved solubility and lower toxicity. Another potential direction is the investigation of TFB-TDM's effects on other ion channels and its potential applications in the treatment of other diseases. The use of TFB-TDM in combination with other drugs or therapies is also an area that warrants further exploration.
Synthesemethoden
TFB-TDM can be synthesized through a multi-step reaction process that involves the reaction of 2,5-dimethoxybenzaldehyde with 1-(2-chloroethyl)piperidine, followed by the reaction of the resulting product with sodium trifluoromethanesulfonate. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
TFB-TDM has been extensively studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of protein-ligand interactions and as a tool for the study of protein conformational changes. It has also been used as a modulator of ion channels and as a potential drug candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO5S/c1-11(15-10-13(24-2)6-9-16(15)25-3)21-27(22,23)14-7-4-12(5-8-14)26-17(18,19)20/h4-11,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEHWNBCPUABKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517846.png)

![4-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]piperazine-1-carboxamide](/img/structure/B7517863.png)
![N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517865.png)
![3-(Benzimidazol-1-yl)-1-methyl-1-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B7517880.png)
![2-[4-fluoro-2,6-bis(hydroxymethyl)phenoxy]-N-(3-fluorophenyl)acetamide](/img/structure/B7517899.png)
![N-cyclopentyl-2-[[5-(1,1-dioxothiolan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7517903.png)
![[4-(4-Fluorophenoxy)phenyl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7517920.png)
![N-(2-morpholin-4-yl-1-phenylethyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7517932.png)


![4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide](/img/structure/B7517941.png)
![3-Cyclopropyl-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7517947.png)
![1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B7517952.png)